Homodestcardin
Overview
Description
Homodestcardin is a cyclic depsipeptide fungal metabolite that has been found in the fungus Trichothecium roseum. It is known for its immunosuppressant activity, particularly its ability to inhibit concanavalin A-induced proliferation of isolated mouse T cells with an IC50 value of 0.86 µM .
Preparation Methods
Homodestcardin is typically isolated from the fungus Trichothecium roseum. The synthetic route involves the formation of a cyclic depsipeptide structure, which includes multiple steps of peptide bond formation and cyclization. The reaction conditions often require the use of organic solvents such as dichloromethane, dimethyl sulfoxide, ethanol, and methanol for solubility
Chemical Reactions Analysis
Homodestcardin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions, particularly at its peptide bonds, to form analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Homodestcardin has several scientific research applications:
Chemistry: It is used as a model compound to study cyclic depsipeptides and their synthesis.
Biology: this compound is studied for its effects on cellular processes, particularly its immunosuppressant activity.
Medicine: Research focuses on its potential therapeutic applications in conditions requiring immunosuppression, such as autoimmune diseases and organ transplantation.
Industry: While not widely used industrially, it serves as a reference compound in the development of new immunosuppressant drugs .
Mechanism of Action
Homodestcardin exerts its effects by inhibiting the proliferation of T cells. It specifically targets the activation of T cells induced by concanavalin A, a plant lectin that stimulates T cell proliferation. The molecular pathways involved include the inhibition of signaling pathways essential for T cell activation and proliferation .
Comparison with Similar Compounds
Homodestcardin is unique among cyclic depsipeptides due to its specific immunosuppressant activity. Similar compounds include:
Destruxin A: Another cyclic depsipeptide with immunosuppressant properties.
Cycloheximide: A fungal metabolite with similar biological activities but different chemical structure.
FK506 (Tacrolimus): An immunosuppressant with a different mechanism of action but used for similar therapeutic purposes
This compound stands out due to its specific inhibition of concanavalin A-induced T cell proliferation, making it a valuable compound for immunological research.
Properties
IUPAC Name |
(3R,10S,13S,16S,19S,20S)-13,16-bis[(2S)-butan-2-yl]-10,11,14,20-tetramethyl-3-(2-methylpropyl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N5O7/c1-11-19(5)25-31(42)36(10)27(20(6)12-2)32(43)35(9)22(8)28(39)33-15-13-24(38)44-23(17-18(3)4)30(41)37-16-14-21(7)26(37)29(40)34-25/h18-23,25-27H,11-17H2,1-10H3,(H,33,39)(H,34,40)/t19-,20-,21-,22-,23+,25-,26-,27-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPPDKJKKDOWTJ-MKUQIKACSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCC(C2C(=O)N1)C)CC(C)C)C)C)C(C)CC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CC[C@@H]([C@H]2C(=O)N1)C)CC(C)C)C)C)[C@@H](C)CC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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